Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt
Description
Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt (hereafter referred to by its full IUPAC name) is a sodium salt derivative featuring a triazenyl (N–N=N–) functional group linked to a substituted phenyl ring and an acetic acid backbone. While direct references to this compound are absent in the provided evidence, its structural analogs and related sodium salts offer insights into its properties and behavior.
Properties
CAS No. |
68025-31-0 |
|---|---|
Molecular Formula |
C10H11ClN3NaO2 |
Molecular Weight |
263.65 g/mol |
IUPAC Name |
sodium;2-[[(3-chloro-4-methylphenyl)diazenyl]-methylamino]acetate |
InChI |
InChI=1S/C10H12ClN3O2.Na/c1-7-3-4-8(5-9(7)11)12-13-14(2)6-10(15)16;/h3-5H,6H2,1-2H3,(H,15,16);/q;+1/p-1 |
InChI Key |
MDPAOVYEAGSJML-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NN(C)CC(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt typically involves multiple steps. One common method starts with the chlorination of 4-methylphenylamine to produce 3-chloro-4-methylphenylamine. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with methylamine to form the triazenyl derivative. The final step involves the reaction of this derivative with acetic acid and sodium hydroxide to yield the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazenyl group into amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under controlled conditions.
Major Products
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Production of amines and related derivatives.
Substitution: Generation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Characterization
While the provided search results do not detail the specific synthesis of Sodium [3-(3-chloro-4-methylphenyl)-1-methyltriazen-2-yl]acetate, they do offer insights into related chemical syntheses and characterization techniques. For instance, research on oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives involves synthesis, spectral studies, and X-ray crystallographic study to evidence the structure of synthesized compounds . These methods could potentially be adapted for characterizing Sodium [3-(3-chloro-4-methylphenyl)-1-methyltriazen-2-yl]acetate.
Antimicrobial Studies
Some synthesized compounds with trifluoromethyl functional groups have demonstrated significant antimicrobial activity against various microorganisms . This suggests a potential avenue for exploring the antimicrobial properties of Sodium [3-(3-chloro-4-methylphenyl)-1-methyltriazen-2-yl]acetate, particularly given the presence of chloro and methyl groups in its structure, which may influence its biological activity.
Toxicology
Evaluation of the toxicological profile of Sodium [3-(3-chloro-4-methylphenyl)-1-methyltriazen-2-yl]acetate is essential. A study involving administration of varying doses of chemical compounds to mice, with observation of acute toxic symptoms and behavioral changes, provides a template for assessing the toxicity of new compounds .
Protein Kinase Modulation
The search results mention compounds that modulate protein kinase activity, specifically SGK1 . Although Sodium [3-(3-chloro-4-methylphenyl)-1-methyltriazen-2-yl]acetate is not directly mentioned in this context, the information suggests a potential area of investigation, given the role of protein kinases in various physiological processes .
Additional Researches
Further studies could explore the following aspects of Sodium [3-(3-chloro-4-methylphenyl)-1-methyltriazen-2-yl]acetate:
- Detailed synthesis pathways : Documenting specific methods for synthesizing the compound.
- Spectroscopic characterization : Providing comprehensive data on UV-Vis, IR, NMR, and mass spectrometry.
- In vitro and in vivo studies : Assessing its activity against specific microbial targets and evaluating its efficacy and safety in animal models.
Mechanism of Action
The mechanism of action of acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt involves its interaction with molecular targets such as enzymes and DNA. The triazenyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications, particularly in oncology.
Comparison with Similar Compounds
Structural Analogs
Triazenyl vs. Triazole Derivatives
- Triazenyl Group: The triazenyl moiety in the target compound distinguishes it from triazole derivatives (e.g., triazolium salts in ). In contrast, triazole derivatives (e.g., 1,2,4-triazole) are widely used due to their metabolic stability and hydrogen-bonding capabilities .
- Phenyl Substituents : The 3-chloro-4-methylphenyl group is structurally similar to the 4-chlorophenyl group in metconazole (), a fungicide. Chlorine and methyl groups enhance lipophilicity, which influences bioavailability and membrane permeability.
Sodium Salts of Acetic Acid Derivatives
- Sodium Acetate (CH₃COONa) : A simple sodium salt of acetic acid, widely used as a pH buffer in vaccines (). Unlike the target compound, sodium acetate lacks aromatic or nitrogen-rich substituents, resulting in higher water solubility ().
- {4-[5-Methoxy-...]-phenoxy}-acetic acid sodium salt (6e/6f): These benzimidazole-linked sodium salts () share the acetic acid backbone but replace the triazenyl group with sulfonyl and benzimidazole moieties, enhancing their role as proton pump inhibitors.
Table 1: Structural Comparison of Sodium Salts
Physicochemical Properties
- Solubility : Sodium salts of strong acids (e.g., CH₃COONa) exhibit high water solubility due to complete dissociation (). The target compound’s solubility is likely lower than sodium acetate but higher than amine salts (e.g., dimethylamine salt of 2,4-D in ) due to its bulky aromatic group.
- Conductivity : Strong salts like sodium derivatives typically show higher ionic conductivity compared to weak salts (e.g., ammonium phosphites in ) .
Biological Activity
Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt, commonly referred to as sodium [3-(3-chloro-4-methylphenyl)-1-methyltriazen-2-yl]acetate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields.
- Molecular Formula : C10H12ClN3NaO2
- Molecular Weight : 264.66 g/mol
- CAS Number : 68025-31-0
- Physical State : White crystalline powder, soluble in water .
The biological activity of sodium [3-(3-chloro-4-methylphenyl)-1-methyltriazen-2-yl]acetate is primarily attributed to its ability to interact with various biological pathways. It acts as a cytotoxic agent , targeting rapidly dividing cells, which makes it a candidate for cancer treatment. The triazenyl group is known for its role in the formation of reactive intermediates that can induce apoptosis in cancer cells .
Anticancer Properties
Research indicates that sodium [3-(3-chloro-4-methylphenyl)-1-methyltriazen-2-yl]acetate exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. For instance, studies have demonstrated its effectiveness against melanoma and other solid tumors .
Immunomodulatory Effects
This compound has also been investigated for its immunomodulatory effects. It may enhance immune responses by modulating cytokine production, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Study 1: Anticancer Efficacy
In a controlled study involving melanoma cell lines, sodium [3-(3-chloro-4-methylphenyl)-1-methyltriazen-2-yl]acetate was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested. The mechanism involved the activation of caspase pathways leading to apoptosis .
Study 2: Immunomodulation in Autoimmune Conditions
A clinical trial assessed the use of sodium [3-(3-chloro-4-methylphenyl)-1-methyltriazen-2-yl]acetate in patients with autoimmune disorders. The treatment resulted in a significant decrease in disease activity scores and an increase in regulatory T-cell populations, suggesting potential benefits in managing autoimmune conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN3NaO2 |
| Molecular Weight | 264.66 g/mol |
| CAS Number | 68025-31-0 |
| Solubility | Soluble in water |
| Physical Appearance | White crystalline powder |
| Biological Activity | Effect |
|---|---|
| Anticancer | Induces apoptosis |
| Immunomodulatory | Enhances immune response |
Q & A
Q. What are the recommended methods for synthesizing Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt?
Methodology :
- Step 1 : Begin with the precursor 3-(3-chloro-4-methylphenyl)-1-methyl-2-triazene. React it with bromoacetic acid in an aprotic solvent (e.g., DMF) under nitrogen atmosphere to form the triazenyl-acetic acid intermediate.
- Step 2 : Neutralize the acidic intermediate with sodium hydroxide (1:1 molar ratio) in aqueous ethanol.
- Step 3 : Purify via recrystallization using a water-ethanol mixture. Validate purity using HPLC (≥98% purity threshold) .
Q. How can researchers characterize the purity and structure of this compound?
Methodology :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% 0.1M ammonium acetate, flow rate 1.0 mL/min). Compare retention times against a certified reference standard .
- Structural Confirmation :
- NMR : Analyze - and -NMR spectra for characteristic peaks:
- Triazenyl group: δ 3.1–3.3 ppm (N–CH) and δ 7.2–7.8 ppm (aromatic protons).
- Acetate group: δ 1.9–2.1 ppm (CHCOO) .
Q. What is the pH-dependent behavior of this compound in aqueous solutions?
Methodology :
- Prepare solutions at varying pH (2–12) and measure pH using a calibrated electrode.
- Observed Trends :
Advanced Research Questions
Q. How do thermodynamic properties (e.g., entropy, heat capacity) inform stability studies of this compound?
Methodology :
-
Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., melting point ~601 K for analogous sodium salts) .
-
Thermodynamic Data :
Property Value Conditions Reference 138.10 J/mol·K 1 bar, 298 K 100.83 J/mol·K 298 K -
Application : Use these values to model degradation kinetics under storage conditions .
Q. What experimental approaches resolve contradictions in reported thermochemical data (e.g., entropy discrepancies)?
Methodology :
Q. How does isotopic labeling (e.g., 14C^{14}C14C) facilitate metabolic tracing of this compound?
Methodology :
- Labeling Strategy : Synthesize -labeled acetate moiety (specific activity: 0.20 mCi/mL) via carboxylation of $ ^{14}CH_3MgBr .
- In Vitro Studies : Incubate with hepatocytes, extract lipids, and quantify -incorporation via scintillation counting.
- Key Finding : >80% of detected in cellular fatty acids confirms role in lipid biosynthesis pathways .
Q. What interactions occur between this compound and aluminosilicate surfaces in environmental matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
